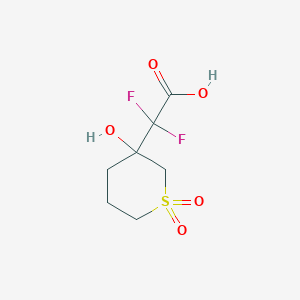
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H10F2O5S This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and two fluorine atoms attached to the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of a thiopyran derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the thiopyran ring, followed by the introduction of the fluorine atoms and the acetic acid moiety. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the acetic acid moiety to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiopyran ring can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
2,2-Difluoroacetic acid: A simpler fluorinated acetic acid derivative.
Thiopyran-3-yl acetic acid: Lacks the fluorine atoms but contains the thiopyran ring.
3-Hydroxy-2,2-difluoropropanoic acid: Contains a similar fluorinated acetic acid moiety but lacks the thiopyran ring.
Uniqueness
2,2-Difluoro-2-(3-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid is unique due to the combination of the thiopyran ring and the fluorinated acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H10F2O5S |
|---|---|
分子量 |
244.22 g/mol |
IUPAC 名称 |
2,2-difluoro-2-(3-hydroxy-1,1-dioxothian-3-yl)acetic acid |
InChI |
InChI=1S/C7H10F2O5S/c8-7(9,5(10)11)6(12)2-1-3-15(13,14)4-6/h12H,1-4H2,(H,10,11) |
InChI 键 |
VHUALGOSXHSJRA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CS(=O)(=O)C1)(C(C(=O)O)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


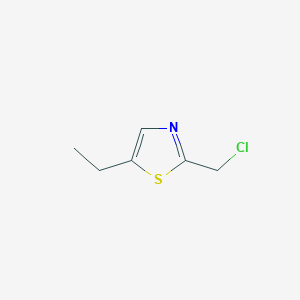
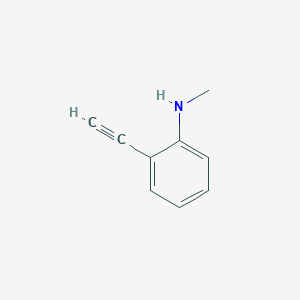
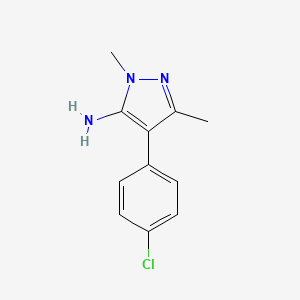
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)
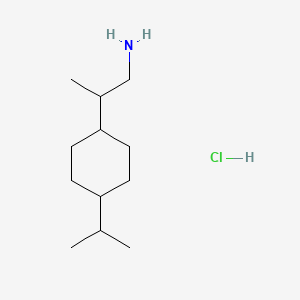

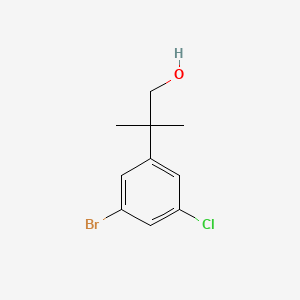
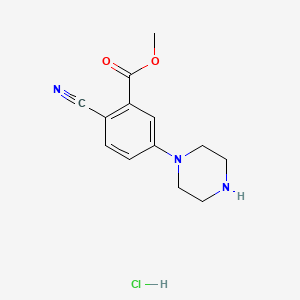

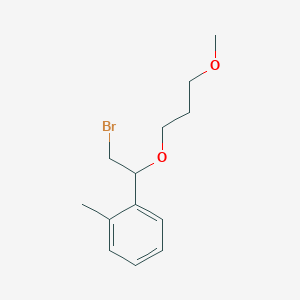

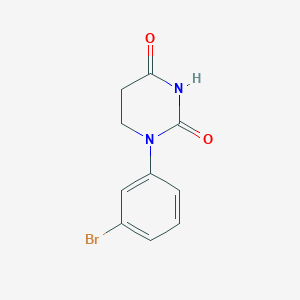
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
